1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine

Vue d'ensemble

Description

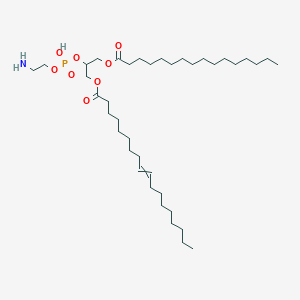

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a phosphatidylcholine . It is a diacylglycerol phospholipid and is an important phospholipid for biophysical experiments . It has been used to study various subjects such as lipid rafts and is also used in systems mimicking the cell membrane such as Nanodiscs . It is available commercially and is naturally present in eukaryotic cell membranes .

Molecular Structure Analysis

The molecular structure of 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine consists of oleic acid at the sn-1 position and palmitic acid at the sn-2 position . The molecular weight is 760.091 g·mol −1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine include a molecular weight of 760.091 g·mol −1 . It is a solid at room temperature .Applications De Recherche Scientifique

Applications in Lipid Bilayer Studies

OPPE is used in the study of lipid bilayers, which are critical components of cell membranes. A research study explored the properties of lipid bilayers that were supported and modified by incorporating hydrophobic nanoparticles. In this context, lipid vesicles composed of zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and negatively charged OPPE were utilized. The integration of quantum dots within these lipid bilayers was investigated, revealing their localization in the hydrophobic part of the lipid bilayer. This study contributes to understanding the interaction between lipid bilayers and nanostructures, which is vital for developing theranostic nanocontainers and other biomedical applications.

Role in Nanotechnology and Research Development

In the realm of nanotechnology and research development, OPPE plays a significant role in the formulation and development of various scientific products and solutions. It is used in diverse research applications, ranging from the development of new laboratory techniques to the creation of advanced materials and technologies. These applications are essential for driving innovation and progress in various scientific fields, including life sciences, biotechnology, and materials science.

Mécanisme D'action

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .

Orientations Futures

While specific future directions are not mentioned in the search results, it is noted that 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine significantly promoted fish growth and improved nutritional composition due to its higher bioavailability relative to tripalmitate (PPP) . This suggests potential future applications in the field of nutrition and aquaculture.

Propriétés

IUPAC Name |

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMYNJDXEOSYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)

![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)

![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)